molecular formula C10H14N2O3S B2616617 Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate CAS No. 478064-61-8

Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate

Cat. No.: B2616617
CAS No.: 478064-61-8
M. Wt: 242.29
InChI Key: SPVZPGCBPHHKDK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate is an organic compound with the molecular formula C10H14N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of potassium carbonate at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in substitution reactions to form acetamides.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Cyclization Agents: Such as ethyl chloroacetate in the presence of potassium carbonate for cyclization reactions.

Major Products

Scientific Research Applications

Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate
  • Methyl 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate

Uniqueness

Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate is unique due to its specific structural features, such as the presence of an ethyl group at the 4-position of the pyrimidine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from similar compounds .

Properties

IUPAC Name

methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZPGCBPHHKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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